molecular formula C23H31N5O5 B2976279 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-57-7

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2976279
CAS No.: 941965-57-7
M. Wt: 457.531
InChI Key: HCGBVUGVYICLDX-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Its core structure includes a purine scaffold substituted at positions 1 and 3 with methyl groups, at position 7 with a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain, and at position 8 with a 4-methylpiperidin-1-yl moiety . The 4-methoxyphenoxy group contributes to lipophilicity, while the hydroxyl and methylpiperidine substituents may enhance solubility and receptor binding. This compound is structurally related to xanthine derivatives, which are known for diverse pharmacological activities (e.g., adenosine receptor modulation, phosphodiesterase inhibition).

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O5/c1-15-9-11-27(12-10-15)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)14-33-18-7-5-17(32-4)6-8-18/h5-8,15-16,29H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGBVUGVYICLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a purine base with various substituents, which may influence its biological activity. The molecular formula is C25H29N5O4C_{25}H_{29}N_{5}O_{4}, and it has an average mass of approximately 443.497 g/mol .

PropertyValue
Molecular FormulaC25H29N5O4
Average Mass443.497 g/mol
Monoisotopic Mass443.21687 g/mol

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Notably, it has been studied for its potential effects on neurotransmitter systems and cellular signaling pathways.

  • Neurotransmitter Modulation : The compound may influence acetylcholine receptors, which play a crucial role in cognitive functions and memory . Enhanced binding to these receptors could lead to improved synaptic transmission.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage in cells .
  • Anti-inflammatory Effects : Some findings propose that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar purine derivatives, providing insights into their potential therapeutic applications:

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:

Compound NameBiological ActivityReference
This compoundPotential neuroprotective and antioxidant effectsCurrent Study
7-(1-piperidinyl)-1,3-dimethyl-1H-purine-2,6-dioneCognitive enhancement via cholinergic modulation
4-alkoxy-2-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesAnalgesic and anti-inflammatory properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substitution patterns and inferred pharmacological implications:

Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives

Compound Identifier/Name Position 8 Substituent Key Structural Features Molecular Weight (g/mol) Potential Implications Reference
Target Compound (7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-purine-2,6-dione) 4-Methylpiperidin-1-yl - 4-Methoxyphenoxypropyl chain enhances lipophilicity.
- Methylpiperidine improves basicity and solubility.
~521.6* Potential adenosine receptor selectivity due to bulky piperidine group.
8-(1-Piperazinyl) Analog () Piperazin-1-yl - Piperazine introduces polar NH groups.
- Similar propyl chain with 4-methoxyphenoxy.
~506.6* Enhanced solubility and potential for kinase inhibition (common in piperazine-based drugs).
8-(3-Methylanilino) Analog () 3-Methylanilino - Aromatic amine substitution.
- Planar structure may favor π-π interactions.
~521.6* Possible CNS activity (anilino groups are common in neurotransmitter-targeting drugs).
8-Hydrazinyl Derivative () (E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazinyl - Hydrazine-linked hydroxyphenyl group.
- Chelation potential via hydroxyl and hydrazine.
~605.7* Metal-binding capacity; potential antimicrobial or anticancer activity.
Pyrimidin-2,4-Dione Analog (Compound 12, ) N/A (pyrimidin-2,4-dione core) - Triphenylmethoxymethyl group.
- Pyrimidine core instead of purine.
530.6 Reduced purine-like activity; possible use in nucleoside analog synthesis.

*Calculated based on molecular formulas from evidence.

Key Findings:

Position 8 Substituent Diversity: The 8-position substitutions dictate pharmacological profiles. For example: Piperidine/Piperazine: Bulky aliphatic amines (e.g., 4-methylpiperidin-1-yl or piperazinyl) may enhance receptor selectivity and solubility . Aromatic Amines (Anilino): Planar structures like 3-methylanilino favor interactions with aromatic residues in enzyme active sites (e.g., kinases) .

Spirocyclic analogs () with diazaspiro[4.5]decane-2,4-dione cores exhibit distinct conformational rigidity, which may improve metabolic stability .

Computational Similarity Insights: Machine learning-based similarity metrics (Tanimoto, Dice) suggest that analogs with >70% structural overlap (e.g., piperazinyl vs. piperidinyl derivatives) may share bioactivity profiles . However, minor substitutions (e.g., 4-methylpiperidin-1-yl vs. piperazinyl) can significantly alter target engagement, as seen in kinase inhibitor studies .

Q & A

Q. What synthetic strategies are commonly employed to synthesize this xanthine derivative?

The compound is synthesized via nucleophilic substitution reactions at the 8-position of a 1,3-dimethylxanthine scaffold. Functionalization involves introducing substituents such as 4-methylpiperidine and hydroxypropyl-phenoxy groups. Key steps include bromination at the 8-position followed by displacement with nucleophiles (e.g., thiols, amines) and subsequent coupling of the hydroxypropyl-phenoxy moiety . Spectral methods (NMR, IR, MS) are critical for confirming intermediates and final product purity .

Q. How is the structural integrity of the compound validated during synthesis?

Structural validation relies on a combination of 1H-NMR , 13C-NMR , and high-resolution mass spectrometry (HRMS). For example:

  • 1H-NMR identifies protons in aromatic and aliphatic regions (e.g., methoxy groups at δ 3.74 ppm, piperidinyl protons at δ 3.2–3.1 ppm) .
  • 13C-NMR confirms carbonyl (C=O) and quaternary carbons (e.g., purine-dione core at δ 165–150 ppm) .
  • HPLC with UV detection ensures >95% purity .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening focuses on receptor-binding assays (e.g., adenosine A1/A2A receptors due to the xanthine scaffold) and enzyme inhibition studies (e.g., phosphodiesterases). Dose-response curves (IC50 values) are generated using radioligand displacement or fluorescence-based assays .

Advanced Research Questions

Q. How can contradictions in spectral data during structural characterization be resolved?

Discrepancies in NMR assignments (e.g., overlapping signals) are addressed through:

  • 2D NMR techniques (COSY, HSQC) to resolve proton-proton and carbon-proton correlations .
  • Isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) to simplify complex splitting patterns .
  • Computational prediction of chemical shifts using tools like ChemAxon or ACD/Labs .

Q. What computational methods predict its drug-likeness and pharmacokinetic properties?

Virtual screening tools (e.g., Chemicalize.org , SwissADME) analyze parameters such as:

  • Lipinski’s Rule of Five : Molecular weight (<500), logP (<5), hydrogen bond donors/acceptors .
  • Pharmacokinetic profiles : Predicted CYP450 metabolism, blood-brain barrier permeability, and solubility via QSAR models .
  • Molecular docking : Binding affinity to target receptors (e.g., adenosine receptors) using AutoDock Vina or Schrödinger .

Q. How can reaction conditions be optimized for scale-up synthesis?

Advanced optimization employs Design of Experiments (DOE) and machine learning:

  • DOE : Factors like temperature, solvent polarity, and catalyst loading are varied to maximize yield .
  • AI-driven platforms : Tools like COMSOL Multiphysics simulate reaction kinetics and thermodynamics to identify ideal conditions (e.g., solvent-free synthesis, microwave-assisted reactions) .

Q. What strategies improve selectivity in functionalizing the purine-dione core?

Selective functionalization at the 7- and 8-positions is achieved via:

  • Protecting groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
  • Transition metal catalysis : Pd-mediated cross-coupling for introducing aryl/heteroaryl groups .
  • Regioselective alkylation : Controlled pH and temperature to favor substitution at specific positions .

Methodological Considerations

  • Spectral Data Interpretation : Always cross-validate NMR assignments with computational predictions and isotopic labeling .
  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation and minimize side products .
  • Data Reproducibility : Document solvent purity, reaction atmosphere (N2/Ar), and catalyst batch to ensure consistency .

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